Tboa-(DL)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tboa-(DL) is synthesized through a multi-step process involving the protection and deprotection of functional groups. The key steps include the formation of the β-benzyloxyaspartic acid moiety and its subsequent coupling with other intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for Tboa-(DL) are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with advanced synthesis and purification equipment. The process involves stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tboa-(DL) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the β-benzyloxy and aspartic acid moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving Tboa-(DL) include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure to optimize the yield and selectivity .

Major Products

The major products formed from the reactions of Tboa-(DL) depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation reactions may result in the formation of oxidized intermediates .

Scientific Research Applications

Tboa-(DL) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

Tboa-(DL) exerts its effects by inhibiting the activity of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate from the synaptic cleft. By blocking these transporters, Tboa-(DL) increases the levels of extracellular glutamate, leading to enhanced synaptic activity and modulation of neuronal signaling . The molecular targets of Tboa-(DL) include EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, with varying degrees of potency .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tboa-(DL) include:

DL-Threo-β-Hydroxyaspartic acid: Another inhibitor of EAATs with a similar structure but different functional groups.

Dihydrokainate: A selective blocker of EAAT2 with a different mechanism of action.

L-Trans-Pyrrolidine-2,4-Dicarboxylate: A substrate inhibitor of glutamate transporters with distinct chemical properties.

Uniqueness

Tboa-(DL) is unique in its ability to non-selectively inhibit multiple EAAT isoforms, making it a valuable tool for studying the overall regulation of glutamate transport. Its high potency and specificity for EAATs distinguish it from other inhibitors, allowing for more precise modulation of glutamate levels in various experimental settings .

Properties

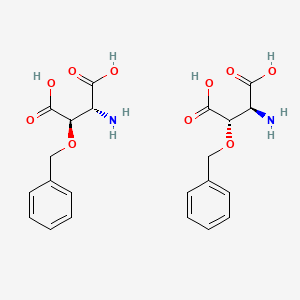

Molecular Formula |

C22H26N2O10 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

(2R,3R)-2-amino-3-phenylmethoxybutanedioic acid;(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |

InChI |

InChI=1S/2C11H13NO5/c2*12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h2*1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t2*8-,9-/m10/s1 |

InChI Key |

CSEZCYBVEGIYNG-MFBWXLJUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)N)C(=O)O.C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O.C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)

![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)

![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12352960.png)

![(alphaS)-N-[(1S)-2-[[(5S)-4,5-Dihydro-3-methyl-4-oxo-3H-2,3-benzodiazepin-5-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-alpha-hydroxybenzeneacetamide](/img/structure/B12352966.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)

![N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide](/img/structure/B12352993.png)

![tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12353019.png)